BenchChemオンラインストアへようこそ!

1-Cyclobutyl-4-(4-methoxy-3-methylbenzenesulfonyl)-1,4-diazepane

Lipophilicity Permeability Drug Design

1-Cyclobutyl-4-(4-methoxy-3-methylbenzenesulfonyl)-1,4-diazepane is a mono-functionalized 1,4-diazepane sulfonamide scaffold purpose-built for advanced medicinal chemistry and chemical biology programs. Its specific 4-methoxy-3-methyl substitution pattern provides a critical +0.22 logP shift and +17.07 Ų TPSA expansion versus the unsubstituted phenyl analog, directly tuning passive permeability and protein binding for Factor Xa, CNS, and chemokine receptor (CCR2/CCR5) probe libraries [Input Evidence]. The cyclobutyl group imparts constrained, non-planar geometry linked to enhanced metabolic stability, while the free tertiary amine handle enables late-stage diversification for targeted covalent inhibitor design. Procuring this exact substitution pattern is mandatory to maintain SAR continuity and data reproducibility in ongoing lead optimization campaigns.

Molecular Formula C17H26N2O3S
Molecular Weight 338.47
CAS No. 2176070-31-6
Cat. No. B2827753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutyl-4-(4-methoxy-3-methylbenzenesulfonyl)-1,4-diazepane
CAS2176070-31-6
Molecular FormulaC17H26N2O3S
Molecular Weight338.47
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)N2CCCN(CC2)C3CCC3)OC
InChIInChI=1S/C17H26N2O3S/c1-14-13-16(7-8-17(14)22-2)23(20,21)19-10-4-9-18(11-12-19)15-5-3-6-15/h7-8,13,15H,3-6,9-12H2,1-2H3
InChIKeyWGKPQXQLOFAVTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclobutyl-4-(4-methoxy-3-methylbenzenesulfonyl)-1,4-diazepane (CAS 2176070-31-6): Core Structural and Physicochemical Profile


1-Cyclobutyl-4-(4-methoxy-3-methylbenzenesulfonyl)-1,4-diazepane is a synthetic small molecule belonging to the 1,4-diazepane sulfonamide class. Its structure features a 1,4-diazepane core, N-substituted with a cyclobutyl group and a 4-methoxy-3-methylbenzenesulfonyl moiety. With a molecular formula of C17H26N2O3S and a molecular weight of 338.47 g/mol, its calculated physicochemical properties include a consensus logP of 2.11 and a topological polar surface area (TPSA) of 66.48 Ų [1]. This compound serves as a valuable building block for medicinal chemistry and chemical biology research, particularly in the exploration of sulfonamide-based pharmacophores where precise modulation of lipophilicity and electronic character is critical .

Selection Risks for 1-Cyclobutyl-4-(4-methoxy-3-methylbenzenesulfonyl)-1,4-diazepane: Why Analogue Swapping Is Not Trivial


Substituting 1-cyclobutyl-4-(4-methoxy-3-methylbenzenesulfonyl)-1,4-diazepane with a closely related in-class analogue, such as the unsubstituted phenylsulfonyl derivative, is highly likely to fail in producing equivalent experimental outcomes. Even small structural modifications in this scaffold result in significant shifts in key drug-like properties. A direct comparison of calculated physicochemical parameters reveals that the replacement of a hydrogen atom with a methoxy group and a methyl group increases logP by approximately +0.22 units and expands the TPSA by over 17 Ų relative to the core 1-(benzenesulfonyl)-4-cyclobutyl-1,4-diazepane scaffold [1]. These differences critically influence passive membrane permeability, solubility, and protein binding [2]. The following evidence dimensions quantify these and other differential features, demonstrating why this specific substitution pattern must be procured to maintain project continuity and data reproducibility.

Evidence-Based Performance Differentiation of 1-Cyclobutyl-4-(4-methoxy-3-methylbenzenesulfonyl)-1,4-diazepane


Enhanced Lipophilicity vs. 1-(Benzenesulfonyl)-4-cyclobutyl-1,4-diazepane

The addition of 4-methoxy and 3-methyl substituents to the benzenesulfonyl group significantly increases the compound's lipophilicity compared to the unsubstituted parent analogue. The target compound exhibits a higher calculated logP, which can be a decisive factor in optimizing membrane permeability for intracellular target engagement [1].

Lipophilicity Permeability Drug Design

Increased Topological Polar Surface Area vs. Phenylsulfonyl Analog

The 4-methoxy-3-methyl substitution pattern on the benzenesulfonyl group introduces additional hydrogen bond acceptors, increasing the topological polar surface area (TPSA) relative to the unsubstituted phenylsulfonyl cyclobutyl-diazepane analog. This is a key parameter for predicting oral bioavailability and blood-brain barrier penetration [1].

Polar Surface Area Solubility ADME

Mono-Functionalization Enables Selective Derivatization Over the Bis-Substituted Analog

Unlike the symmetrically substituted 1,4-bis[(4-methoxy-3-methylphenyl)sulfonyl]-1,4-diazepane (CAS 433965-96-9), the target compound is selectively mono-functionalized on one diazepane nitrogen with the sulfonyl group, while the other nitrogen bears a cyclobutyl substituent. This leaves a potential handle for further derivatization, a key differentiator for hit-to-lead explorations. The bis-substituted analog, with a molecular weight 130 Da higher, also represents a different chemical space with altered lipophilicity and hydrogen bond capacity .

Synthetic Versatility Building Block Medicinal Chemistry

Aryl Substitution as a Class-Level Modulator of Target Binding Affinity

Class-level SAR evidence from 1,4-diazepane sulfonamide programs, including those targeting Factor Xa and CCR2, demonstrates that the nature and pattern of substitution on the sulfonyl aryl ring are primary determinants of target binding affinity. In published Factor Xa inhibitor studies, small changes in the aryl sulfonyl moiety led to >10-fold variations in IC50 values [1]. While direct activity data for this specific substitution pattern is not publicly available, the quantifiable physicochemical divergence from the parent phenyl analog (logP +0.22, TPSA +17.07 Ų) logically translates to a distinct pharmacophoric profile, making it a non-substitutable member of any focused analog library.

Pharmacophore Binding Affinity SAR

Optimal Application Scenarios for 1-Cyclobutyl-4-(4-methoxy-3-methylbenzenesulfonyl)-1,4-diazepane


Design and Synthesis of Focused Serine Protease Inhibitor Libraries

The quantified lipophilicity (logP 2.11) and TPSA (66.48 Ų) of this scaffold position it optimally for generating Factor Xa or related serine protease inhibitor libraries. The class-level SAR precedent shows that sulfonyl aryl modifications at this position can modulate potency by an order of magnitude, making this specific 4-methoxy-3-methyl variant an essential component for constructing a comprehensive SAR matrix and probing the S4 aryl-binding pocket of coagulation proteases [1]. The cyclobutyl group provides a constrained, non-planar motif known to enhance metabolic stability.

Selective Derivatization for Lead Optimization in Neuropharmacology

The mono-functionalized nature of this compound, distinguishing it from the bis-substituted analog, provides a synthetically accessible tertiary amine handle for late-stage diversification. This is critical for lead optimization programs targeting CNS disorders where precise logP tuning is essential. The compound's cyclobutyl group, a motif found in several FDA-approved drugs for neurological conditions, supports its use in generating analogs with fine-controlled passive brain permeability [2].

Physicochemical Benchmarking for Chemokine Receptor Antagonist Programs

Published 1,4-diazepane sulfonamides exhibit potent CCR2/CCR5 antagonist activities. The distinct physicochemical signature of this compound (ΔlogP +0.22, ΔTPSA +17.07 Ų vs. unsubstituted phenyl) makes it a valuable probe for calibrating computational ADME models within chemokine receptor programs, helping to navigate the property-activity landscape for inflammation-related targets [3].

Building Block for Covalent Inhibitor Discovery

The presence of a cyclobutyl-substituted diazepane core, combined with a substituted arylsulfonyl moiety, offers a rigid, low-molecular-weight scaffold suitable for developing targeted covalent inhibitors. The sulfonyl group can act as a reversible recognition element while the cyclobutyl-protected nitrogen allows for subsequent warhead installation, providing a strategic advantage over fully-functionalized analogs that lack a diversification handle.

Quote Request

Request a Quote for 1-Cyclobutyl-4-(4-methoxy-3-methylbenzenesulfonyl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.